2-(2-(Tert-butyl)phenoxy)-5-nitropyridine
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Overview
Description
2-(2-(Tert-butyl)phenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further connected to a nitropyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butyl)phenoxy)-5-nitropyridine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-tert-butylphenol with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Nitration: The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is performed under controlled temperature conditions to ensure the selective nitration of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Tert-butyl)phenoxy)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; ambient temperature and pressure.
Substitution: Nucleophiles like amines, thiols; basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amines derived from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Tert-butyl)phenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Tert-butyl)phenoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butylphenol: Another phenol derivative used as an antioxidant in industrial applications.
2-(2-(Tert-butyl)phenoxy)acetic acid: A related compound with a carboxylic acid group instead of a nitro group.
Uniqueness
2-(2-(Tert-butyl)phenoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)12-6-4-5-7-13(12)20-14-9-8-11(10-16-14)17(18)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDFJZYOMYRGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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